REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:12]=[C:11]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH:10]=[C:6]([C:7](O)=[O:8])[CH:5]=1.CCCCCC>C1COCC1>[CH2:14]([O:13][C:11]1[CH:10]=[C:6]([CH2:7][OH:8])[CH:5]=[C:4]([CH2:3][OH:2])[CH:12]=1)[CH2:15][CH2:16][CH3:17]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is quenched carefully with methanol (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
is concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash chromatography
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC=1C=C(C=C(C1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |